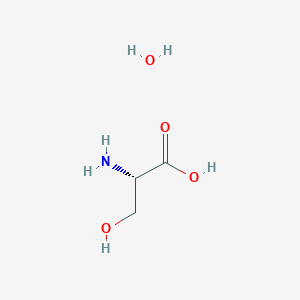

l-Serine monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

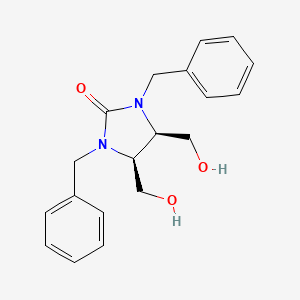

L-Serine monohydrate is a naturally occurring amino acid that plays a crucial role in various biological processes. It is a zwitterionic compound, meaning it has both positive and negative charges at physiological pH. L-Serine is essential for the synthesis of proteins, nucleotides, and lipids, and it is involved in the functioning of the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Serine can be synthesized from the glycolysis intermediate 3-phosphoglycerate through a series of enzymatic reactions. The process involves the formation of 3-phosphohydroxypyruvate and 3-phosphoserine as intermediates . The final step is the hydrolysis of 3-phosphoserine to produce L-Serine .

Industrial Production Methods

Industrially, L-Serine is produced from glycine and methanol catalyzed by hydroxymethyltransferase . Another method involves the slow evaporation of an aqueous solution of L-Serine, which yields L-Serine monohydrate .

Analyse Chemischer Reaktionen

Types of Reactions

L-Serine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted to D-Serine by the enzyme serine racemase .

Common Reagents and Conditions

Common reagents used in the reactions involving L-Serine include phosphoglycerate dehydrogenase, phosphoserine transaminase, and phosphoserine phosphatase . These reactions typically occur under physiological conditions.

Major Products Formed

Major products formed from the reactions of L-Serine include glycine, cysteine, and selenocysteine . Additionally, L-Serine can be converted into phosphatidylserine, a crucial component of cell membranes .

Wissenschaftliche Forschungsanwendungen

L-Serine monohydrate has a wide range of scientific research applications:

Wirkmechanismus

L-Serine exerts its effects through various biochemical and molecular mechanisms. It acts as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . L-Serine is converted to D-Serine by serine racemase, and D-Serine acts as a co-agonist of glutamate NMDA receptors, which mediate synaptic plasticity, synaptogenesis, and memory acquisition . Additionally, L-Serine activates glycine receptors and upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

L-Serine is often compared with its enantiomer, D-Serine. While both have similar structures, they play distinct roles in the body. D-Serine acts primarily as a neurotransmitter in the brain, whereas L-Serine is involved in protein synthesis and metabolism . Other similar compounds include glycine and cysteine, which are also amino acids involved in various metabolic pathways .

List of Similar Compounds

D-Serine: A neurotransmitter involved in synaptic plasticity and memory acquisition.

Glycine: An amino acid that acts as a neurotransmitter and is involved in the synthesis of proteins.

Cysteine: An amino acid involved in the synthesis of proteins and other important biomolecules.

L-Serine monohydrate stands out due to its unique role in both the central nervous system and various metabolic pathways, making it a compound of significant interest in scientific research and industrial applications.

Eigenschaften

CAS-Nummer |

53844-03-4 |

|---|---|

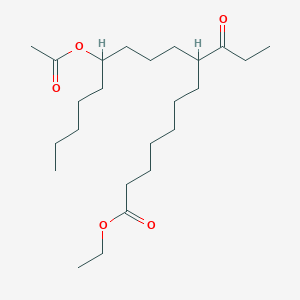

Molekularformel |

C3H9NO4 |

Molekulargewicht |

123.11 g/mol |

IUPAC-Name |

(2S)-2-amino-3-hydroxypropanoic acid;hydrate |

InChI |

InChI=1S/C3H7NO3.H2O/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H2/t2-;/m0./s1 |

InChI-Schlüssel |

NUSONLRQUITEQT-DKWTVANSSA-N |

Isomerische SMILES |

C([C@@H](C(=O)O)N)O.O |

Kanonische SMILES |

C(C(C(=O)O)N)O.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)

![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)

![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)

![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)